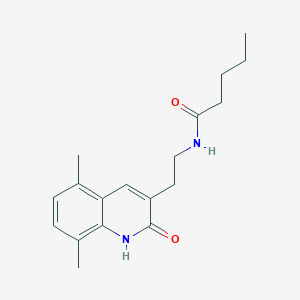

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

Description

Properties

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-4-5-6-16(21)19-10-9-14-11-15-12(2)7-8-13(3)17(15)20-18(14)22/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZBWFVCRDIHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

Amidation: The final step involves the reaction of the intermediate with pentanoyl chloride to form the desired pentanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound is compared to structurally related amides and sulfonamide derivatives (Table 1), which share a pentanamide or acetamide backbone but differ in substituents. Key analogs include:

Key Observations :

- Backbone Similarities : All compounds share a pentanamide backbone, suggesting comparable metabolic stability and lipophilicity.

- Substituent Differences: The target compound’s quinoline moiety distinguishes it from analogs with sulfamoyl phenyl groups linked to heterocycles (isoxazole, thiazole, pyridine) or phthalimide systems (1,3-dioxoisoindolin-2-yl).

- Molecular Weight : The target compound’s molecular weight is estimated to be ~380–400 g/mol (based on its formula), lighter than analogs like CF3 (498.57 g/mol) due to the absence of sulfamoyl and additional heterocyclic groups.

Functional Implications

- Quinoline vs. Phthalimide/Isoxazole/Thiazole: The quinoline core in the target compound may enhance π-π stacking interactions in biological targets compared to smaller heterocycles (e.g., isoxazole in CF3). However, phthalimide-containing analogs (CF3, CF4) exhibit higher molecular weights and additional hydrogen-bonding capacity from carbonyl groups .

- Bioactivity: Sulfamoyl phenyl derivatives (e.g., CF3, CF4) are often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to sulfonamide’s zinc-binding capacity. In contrast, the target compound’s dihydroquinolin moiety may confer DNA intercalation or topoisomerase inhibition properties, akin to other quinoline-based drugs .

- Solubility : The yellowish-white or pale yellow appearance of analogs () suggests moderate solubility in polar solvents. The target compound’s dimethyl and oxo groups may improve solubility compared to purely aromatic systems.

Biological Activity

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a compound belonging to the class of quinolines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C25H24N2O3

- Molecular Weight : 400.478 g/mol

- IUPAC Name : N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide

- CAS Number : 851406-46-7

Antimicrobial Activity

Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Recent in vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspase pathways and the inhibition of cell proliferation.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF7 (breast cancer) | 12.7 |

| A549 (lung cancer) | 18.6 |

The compound's ability to disrupt mitochondrial function in cancer cells has been highlighted as a key factor in its anticancer activity.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It demonstrated significant neuroprotection against oxidative stress-induced neuronal damage in vitro.

-

Mechanism of Action :

- The compound inhibits production of reactive oxygen species (ROS).

- It modulates signaling pathways associated with neuroinflammation.

-

Case Study :

In a study involving scopolamine-induced memory impairment in mice, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and cognitive function.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Acetylcholinesterase | Noncompetitive | 0.45 |

This inhibition contributes to its potential use in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide?

- Methodological Answer : The synthesis typically involves coupling a quinoline derivative with a pentanamide moiety. For example, a quinolin-3-yl ethyl intermediate can be synthesized via condensation of 5,8-dimethyl-2-oxo-1,2-dihydroquinoline with bromoethyl reagents, followed by amidation with pentanoyl chloride under anhydrous conditions. Purification often employs silica gel chromatography (e.g., 20% EtOAc/hexanes, Rf 0.37) to isolate the product as a white solid, yielding ~73% . Reaction optimization may require adjusting solvent polarity (DMSO or DMF) and stoichiometry to minimize side products.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the quinoline core and amide linkage. For instance, ¹H NMR in CDCl3 should show distinct signals for the dimethyl groups (δ ~2.2–2.5 ppm) and the ethylpentanamide chain (δ ~3.0–3.5 ppm). Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 357.2 for [M+H]<sup>+</sup>), while High-Performance Liquid Chromatography (HPLC) ensures >95% purity .

Q. What initial biological screening methods are used to assess its pharmacological potential?

- Methodological Answer : Preliminary activity is evaluated via enzyme inhibition assays (e.g., kinase or protease targets) or receptor-binding studies. For quinoline derivatives, fluorescence polarization assays or surface plasmon resonance (SPR) can quantify binding affinity (Kd). Cell viability assays (e.g., MTT) in cancer lines may screen for cytotoxicity, with IC50 values calculated using nonlinear regression .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield and purity?

- Methodological Answer : Systematic variation of catalysts (e.g., HATU vs. EDCI for amide coupling), solvents (polar aprotic vs. dichloromethane), and temperature (0–5°C for sensitive intermediates) is essential. For example, using RediSep Rf Gold amine columns for purification increased yields from 41% to 44% in analogous piperazine-linked pentanamides . Design of Experiments (DoE) software (e.g., JMP) can model interactions between variables to identify optimal conditions .

Q. How can contradictions in substituent effects on synthesis efficiency be resolved?

- Methodological Answer : Substituents on the quinoline core (e.g., methyl vs. methoxy groups) may alter reactivity due to steric or electronic effects. Comparative studies using analogues (e.g., 5,8-dimethyl vs. 6,7-dimethyl derivatives) reveal that electron-donating groups enhance cyclization rates. Conflicting data on yields (e.g., 73% vs. 41% in similar protocols) can be addressed by controlling moisture levels or employing inert atmospheres during critical steps .

Q. What computational approaches model interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like kinases or GPCRs. For quinoline-based amides, pharmacophore modeling identifies key hydrogen-bond donors/acceptors. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to rationalize selectivity .

Q. What methodologies elucidate the mechanism of enzyme inhibition by this compound?

- Methodological Answer : Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition type (competitive vs. non-competitive). Site-directed mutagenesis of catalytic residues (e.g., Asp in proteases) tests binding hypotheses. Fluorescent probes (e.g., FITC-labeled analogues) track cellular uptake and sublocalization via confocal microscopy .

Q. How are structure-activity relationship (SAR) studies designed to enhance potency?

- Methodological Answer : Modular synthesis allows systematic modification of the pentanamide chain (e.g., varying alkyl lengths) and quinoline substituents. Biological testing of derivatives identifies critical groups; for instance, trifluoromethoxy substituents on piperazine moieties improved affinity by 10-fold in analogous compounds . QSAR models (e.g., CoMFA) correlate structural descriptors (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.